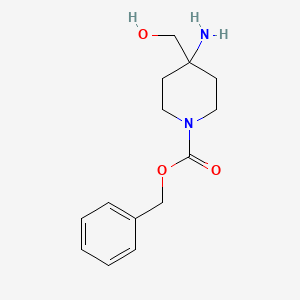

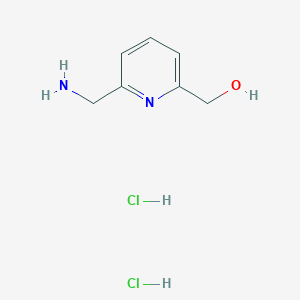

(3S,4S)-4-(aminomethyl)piperidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

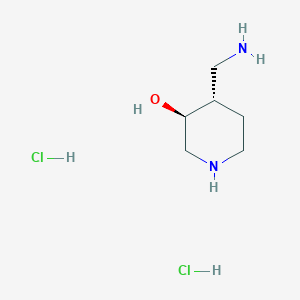

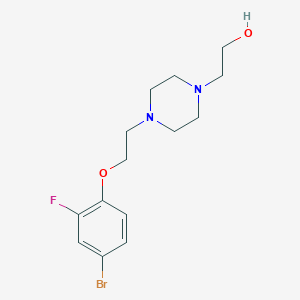

Synthesis of Aminopiperidin-3-ols : Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for aminohydroxylated piperidine alkaloid analogs, have been synthesized efficiently. These compounds are obtained through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, showcasing their utility in generating natural and synthetic analogs with potential biological activities (Grishina et al., 2011).

Diastereoselective Synthesis : Two scalable, diastereoselective routes towards trans-3,4-disubstituted piperidines, including 4-hydroxymethyl-3-hydroxy or 4-aminomethyl-3-hydroxy patterns, have been developed. These methods introduce the trans configuration via hydroboration/oxidation or regioselective epoxide ring opening, demonstrating the synthetic versatility of trans-4-(aminomethyl)piperidin-3-ol derivatives for further chemical transformations (Gijsen et al., 2008).

Biological Applications

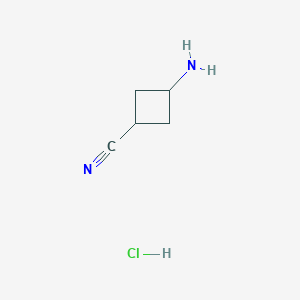

Antitumor Activity : The synthesis and biological characterization of new trans-diaminedichloroplatinum(II) complexes with piperidine as ligands have been explored. These complexes exhibit apoptotic inducing properties in tumor cells, suggesting potential utility in cancer therapy. Such research underscores the importance of trans-4-(aminomethyl)piperidin-3-ol derivatives in developing novel antitumor agents (Khazanov et al., 2002).

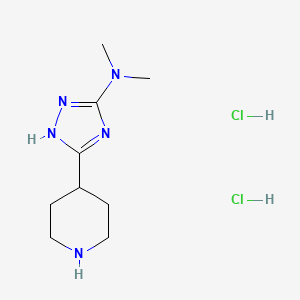

Antihypertensive Agents : Synthesis and evaluation of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, featuring structural analogs of trans-4-(aminomethyl)piperidin-3-ol, have demonstrated potent antihypertensive effects. These findings highlight the potential application of these compounds as vasodilators for managing hypertension (Evans et al., 1983).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride involves the conversion of piperidine to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form 4-(Aminomethyl)piperidine.", "Step 2: The resulting compound is then reduced using sodium cyanoborohydride to form trans-4-(Aminomethyl)piperidine.", "Step 3: The trans-4-(Aminomethyl)piperidine is then oxidized using sodium hydroxide and hydrogen peroxide to form trans-4-(Aminomethyl)piperidin-3-ol.", "Step 4: The final step involves the addition of hydrochloric acid to the trans-4-(Aminomethyl)piperidin-3-ol to form the dihydrochloride salt of the desired compound, trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride." ] } | |

Numéro CAS |

1013333-23-7 |

Formule moléculaire |

C6H15ClN2O |

Poids moléculaire |

166.65 g/mol |

Nom IUPAC |

(3S,4S)-4-(aminomethyl)piperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6+;/m0./s1 |

Clé InChI |

RHEXEYIDVIKJDE-RIHPBJNCSA-N |

SMILES isomérique |

C1CNC[C@H]([C@@H]1CN)O.Cl |

SMILES |

C1CNCC(C1CN)O.Cl.Cl |

SMILES canonique |

C1CNCC(C1CN)O.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)

![tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1529073.png)

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)